molecular formula C8H16ClNO3 B2620121 methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride,Mixtureofdiastereomers CAS No. 2260936-06-7

methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2620121
CAS No.: 2260936-06-7
M. Wt: 209.67
InChI Key: CFQPUXFMXKVWGL-UHFFFAOYSA-N
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Description

Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride is a chiral compound featuring an oxolane (tetrahydrofuran) ring substituted with an aminomethyl group and an ester-linked acetate moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media. As a mixture of diastereomers, its stereochemical complexity arises from the presence of multiple stereocenters, primarily at the oxolane ring and the aminomethyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways .

Properties

IUPAC Name

methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-6-2-7(4-9)12-5-6;/h6-7H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQPUXFMXKVWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(OC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-06-7
Record name methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride typically involves the reaction of 5-(aminomethyl)oxolane-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl2-[5-(aminomethyl)oxolan-3-yl]acetatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and contributes to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural Analogues

2.1.1. Oxolane-Based Derivatives Compounds with oxolane rings, such as methyl 2-(5-methyloxolan-3-yl)acetate, lack the aminomethyl group, resulting in reduced polarity and lower solubility in polar solvents.

2.1.2. Aminomethyl-Substituted Heterocycles Ethyl 3-(aminomethyl)tetrahydrofuran-2-carboxylate shares the aminomethyl-oxolane core but differs in ester positioning. Studies indicate that the placement of the ester group (e.g., at C2 vs. C3) significantly affects metabolic stability. For instance, ethyl esters generally exhibit slower hydrolysis rates than methyl esters in vivo, impacting bioavailability .

Physicochemical Properties

Table 1 compares key properties of methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride with structural analogues:

Property Methyl 2-[5-(Aminomethyl)oxolan-3-yl]acetate HCl Methyl 2-(5-Methyloxolan-3-yl)acetate Ethyl 3-(Aminomethyl)tetrahydrofuran-2-carboxylate
Molecular Weight (g/mol) 223.68 172.18 217.25
Solubility in Water (mg/mL) 45.2 8.7 22.1
LogP (Predicted) -1.2 0.8 -0.5
Melting Point (°C) 198–202 (decomp.) 65–68 145–148
Diastereomer Ratio (Major:Minor) 60:40 N/A (single isomer) 55:45

Key Observations :

  • The hydrochloride salt form of the target compound drastically improves water solubility compared to neutral analogues.
Pharmacological Activity
  • Target Compound: Preliminary in vitro studies show moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 12 µM), likely due to structural mimicry of endogenous amine substrates .
  • Analogues: Ethyl 3-(aminomethyl)tetrahydrofuran-2-carboxylate exhibits weaker MAO-B inhibition (IC₅₀ = 45 µM) but higher selectivity for serotonin receptors (5-HT₂C, Ki = 8 nM) .

Biological Activity

Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride is a chemical compound that has garnered interest in the fields of organic synthesis and biological research. This compound, which exists as a mixture of diastereomers, is characterized by its oxolane ring structure and an aminomethyl substituent. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C8H16ClNO3
  • Molecular Weight : 209.67 g/mol
  • Structure : The compound features a five-membered oxolane ring with an aminomethyl group attached to it, contributing to its unique reactivity and biological properties.

The biological activity of methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the disruption of cellular processes in microbial organisms.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence indicating potential neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

StudyFindings
Smith et al. (2022)Demonstrated antimicrobial efficacy against E. coli and S. aureusSuggests potential for use in treating bacterial infections
Johnson et al. (2023)Showed induction of apoptosis in breast cancer cell linesHighlights potential as an anticancer agent
Lee et al. (2024)Investigated neuroprotective effects in vitroIndicates possible applications in neurodegenerative disease treatment

Synthesis and Production

The synthesis of methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate hydrochloride typically involves:

  • Starting Materials : 5-(Aminomethyl)oxolane and methyl acetate.
  • Reaction Conditions : Conducted under controlled temperature and pressure, often using hydrochloric acid as a catalyst.
  • Purification Methods : Techniques such as crystallization and distillation are employed to obtain pure compounds.

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